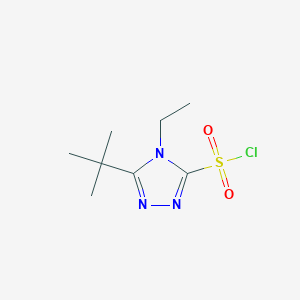
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is a chemical compound that features a pyrazole ring substituted with amino and hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.
Substitution reactions: The pyrazole ring is then subjected to substitution reactions to introduce the dimethyl groups at the 1 and 4 positions.
Amino group introduction: The amino group can be introduced via nucleophilic substitution or reductive amination.
Hydroxyl group addition: The hydroxyl group is typically introduced through a hydroxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to remove the hydroxyl group, forming a corresponding alkane.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Various nucleophiles such as amines, alcohols, or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of amides, ethers, or thioethers.
科学研究应用
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Material Science: The compound is used in the development of new materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol depends on its application:
Medicinal Chemistry: It may act as an enzyme inhibitor or receptor agonist/antagonist, interacting with specific molecular targets such as neurotransmitter receptors or enzymes involved in metabolic pathways.
Biological Research: It can bind to proteins or nucleic acids, altering their function or structure.
相似化合物的比较
Similar Compounds
- 1-Amino-3-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol
- 3-Amino-1-(1,4-dimethyl-1H-pyrazol-3-yl)-2-methylpropan-1-ol
Uniqueness
3-Amino-1-(1,4-dimethyl-1H-pyrazol-5-yl)-2-methylpropan-1-ol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for developing new pharmaceuticals and materials with tailored properties.
属性
分子式 |
C9H17N3O |
|---|---|
分子量 |
183.25 g/mol |
IUPAC 名称 |
3-amino-1-(2,4-dimethylpyrazol-3-yl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C9H17N3O/c1-6(4-10)9(13)8-7(2)5-11-12(8)3/h5-6,9,13H,4,10H2,1-3H3 |
InChI 键 |
YQAGJHSARKEOHK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N(N=C1)C)C(C(C)CN)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



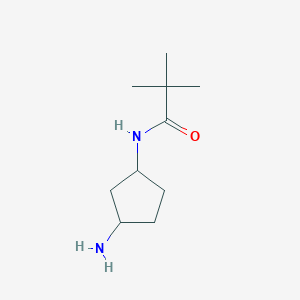


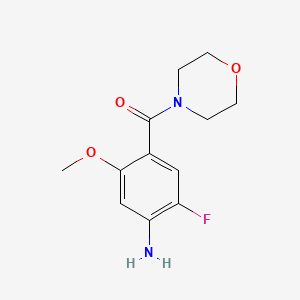

![2-[(Z)-2-cyclohexylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13191146.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B13191151.png)
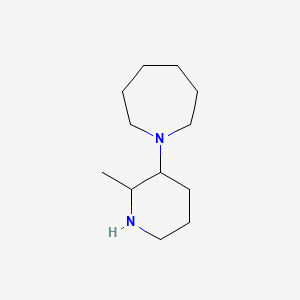
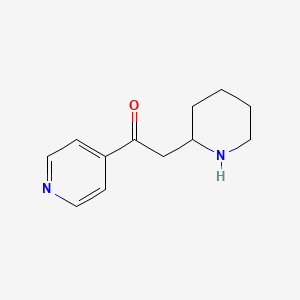
![2-Methyl-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]oxan-4-ol](/img/structure/B13191169.png)
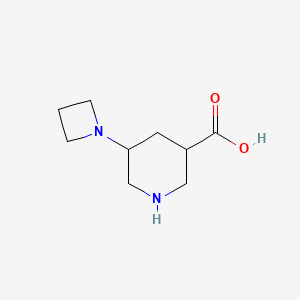
![10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13191179.png)
